molecular formula C41H64O12 B12080084 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester CAS No. 435269-07-1

3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester

Cat. No.: B12080084
CAS No.: 435269-07-1
M. Wt: 748.9 g/mol
InChI Key: LAJREHMDUQCCEI-XRYDYIBCSA-N
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Description

3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester is a triterpenoid saponin compound. It is derived from the roots of Ilex cornuta, a plant known for its medicinal properties. This compound is notable for its complex structure, which includes multiple sugar moieties attached to a triterpene backbone, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester typically involves several steps:

    Extraction: The initial step involves the extraction of the triterpene aglycone from the roots of Ilex cornuta using solvents like methanol or ethanol.

    Glycosylation: The extracted aglycone undergoes glycosylation, where sugar moieties (alpha-L-arabinopyranose and beta-D-glucopyranose) are attached. This step often requires catalysts such as silver carbonate or acid catalysts to facilitate the reaction.

    Purification: The final product is purified using chromatographic techniques like HPLC to achieve high purity levels (typically >98%).

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale extraction: Using industrial solvents and large extraction units.

    Automated glycosylation: Employing automated reactors to ensure consistent glycosylation.

    High-throughput purification: Utilizing industrial-scale chromatography systems to purify the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at the sugar moieties or the triterpene backbone, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products

    Oxidized derivatives: Various carboxylic acids and ketones.

    Reduced derivatives: Alcohols and alkanes.

    Substituted derivatives: Compounds with modified sugar moieties or triterpene backbone.

Scientific Research Applications

3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester involves:

    Molecular Targets: It targets specific proteins and enzymes involved in inflammatory pathways, such as NF-κB and COX-2.

    Pathways: The compound modulates signaling pathways like the MAPK and PI3K/Akt pathways, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,19(29)-dien-28-oic acid beta-D-glucopyranosyl ester
  • 3beta-(alpha-L-Arabinopyranosyloxy)olean-12,18-dien-28-oic acid beta-D-glucopyranosyl ester

Uniqueness

3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester is unique due to its specific triterpene backbone and the arrangement of sugar moieties, which confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

435269-07-1

Molecular Formula

C41H64O12

Molecular Weight

748.9 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylate

InChI

InChI=1S/C41H64O12/c1-20-10-15-41(36(49)53-35-33(48)31(46)30(45)24(18-42)51-35)17-16-39(6)22(28(41)21(20)2)8-9-26-38(5)13-12-27(37(3,4)25(38)11-14-40(26,39)7)52-34-32(47)29(44)23(43)19-50-34/h8,20,23-27,29-35,42-48H,9-19H2,1-7H3/t20-,23+,24-,25+,26-,27+,29+,30-,31+,32-,33-,34+,35+,38+,39-,40-,41+/m1/s1

InChI Key

LAJREHMDUQCCEI-XRYDYIBCSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)C2=C1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2=C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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